5-(2-chloro-6-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
This compound belongs to the thiazolo[4,5-d]pyridazinone class, characterized by a fused thiazole-pyridazinone core. Key structural features include:
- Position 5: A 2-chloro-6-fluorobenzyl group, introducing electron-withdrawing halogens that may enhance metabolic stability and binding specificity.
- Position 2: A methyl group, contributing to steric bulk and hydrophobicity.
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3OS2/c1-9-20-15-16(25-9)14(13-6-3-7-24-13)21-22(17(15)23)8-10-11(18)4-2-5-12(10)19/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOFJDHJBJUMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=C(C=CC=C3Cl)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHClF NS
- Molecular Weight: 299.78 g/mol
- CAS Number: 1359408-02-8
This compound features a thiazolo[4,5-d]pyridazin core, which is known for various pharmacological activities.
Antiviral Activity
Recent studies have highlighted the compound's effectiveness against viral infections, particularly HIV. Research indicates that derivatives with similar substitutions (such as 2-chloro and 6-fluoro groups) exhibit potent inhibitory activity against HIV-1. For instance, compounds with these modifications demonstrated activity in the picomolar range against wild-type HIV-1 and showed efficacy against clinically relevant mutants .
The proposed mechanism of action involves the inhibition of viral reverse transcriptase (RT), a crucial enzyme for HIV replication. The presence of the chloro and fluoro substituents enhances binding affinity to the enzyme, thereby blocking viral replication pathways .
Cytotoxicity and Apoptosis Induction
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound was shown to induce apoptosis in a dose-dependent manner, characterized by chromatin condensation and externalization of phosphatidylserine in treated cells. This apoptotic effect was linked to increased activation of caspases (caspase-3 and caspase-9), suggesting that it may serve as a potential anticancer agent .
Selectivity and Efficacy
Comparative studies have indicated that this compound is more effective than traditional therapies like gemcitabine in delaying tumor growth in animal models. The increased Bax/Bcl-2 ratio in treated cancer cells further supports its role in promoting apoptosis over necrosis, highlighting its therapeutic potential .
Study on HIV Inhibition
A notable study investigated the activity of various thiazolo[4,5-d]pyridazin derivatives against HIV. The results showed that compounds with specific substitutions exhibited enhanced antiviral activity, with IC50 values significantly lower than those of standard antiretroviral drugs. This study emphasizes the importance of structural modifications in developing effective antiviral agents .
Cancer Cell Line Studies
In another study focusing on cancer therapeutics, the compound was tested against several human cancer cell lines, including HCT-116 and NCI-H460. The findings revealed that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers compared to untreated controls. These results suggest its potential application in cancer therapy .
Data Summary Table
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below compares the target compound with structurally related thiazolo[4,5-d]pyridazinones and derivatives:
Key Observations:
Substituent Effects on Bioactivity: The 2-methyl-7-thienyl analog (Demchenko & Lozinskii, 2010) demonstrated antiviral activity, suggesting that thiophene derivatives at position 7 may enhance interaction with viral targets . The target compound’s 7-thiophen-2-yl group could offer similar benefits but with improved stereoelectronic properties due to the benzyl group’s chloro-fluoro substitution.
Core Structure Differences: Thiazolo[4,5-d]pyrimidinones (–4) replace the pyridazinone ring with a pyrimidinone system. This alters electronic distribution and hydrogen-bonding capacity, likely affecting target affinity .
Physicochemical Properties :
- The 2-chloro-6-fluorobenzyl group in the target compound may enhance lipophilicity (logP) compared to phenyl or phenethyl substituents (e.g., ), favoring blood-brain barrier penetration or prolonged half-life.
Hypothesized Pharmacological Advantages
- Halogenated Benzyl Group: The chloro-fluoro combination could reduce cytochrome P450-mediated metabolism, increasing metabolic stability relative to non-halogenated analogs .
- Thiophen-2-yl vs. Thienyl : The thiophen-2-yl group’s sulfur atom may engage in stronger van der Waals interactions or coordinate with metal ions in enzymatic pockets, enhancing binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
